ethyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, along with a cyano group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-cyanoprop-2-enoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-bromo-4-fluorobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products with different substituents replacing the bromo group.
Reduction: Amino derivatives of the original compound.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The presence of the cyano and ester groups allows it to participate in various biochemical pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-cyanoprop-2-enoate can be compared with other cyanoacrylates and substituted phenyl compounds. Similar compounds include:
Ethyl cyanoacetate: Lacks the bromo and fluorine substituents.
3-Bromo-4-fluorobenzaldehyde: Precursor in the synthesis of the target compound.
Other substituted cyanoacrylates: Varying in the nature and position of substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (Z)-3-(3-bromo-4-fluorophenyl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9(7-15)5-8-3-4-11(14)10(13)6-8/h3-6H,2H2,1H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMPTOYNXRSSNQ-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)F)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)F)Br)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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